molecular formula C9H12FNO3S B2790020 3-(4-Fluorophenoxy)propane-1-sulfonamide CAS No. 946320-61-2

3-(4-Fluorophenoxy)propane-1-sulfonamide

Cat. No. B2790020
M. Wt: 233.26
InChI Key: KZUUESBUXULXDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamides like “3-(4-Fluorophenoxy)propane-1-sulfonamide” can be achieved through various methods. One common method involves the use of sulfonic acids or its sodium salts under microwave irradiation . Another method involves the use of sulfonyl chlorides in the presence of amines . A more recent approach involves the use of aryl halides as starting materials, DABSO (solid SO2 surrogate), and an electrophilic fluorinating agent .


Molecular Structure Analysis

The molecular structure of “3-(4-Fluorophenoxy)propane-1-sulfonamide” consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group.

properties

IUPAC Name

3-(4-fluorophenoxy)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO3S/c10-8-2-4-9(5-3-8)14-6-1-7-15(11,12)13/h2-5H,1,6-7H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUUESBUXULXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCS(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenoxy)propane-1-sulfonamide

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